{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Beschreibung
Eigenschaften
IUPAC Name |
[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3O/c1-7-11(8(2)16-14-7)6-15-5-9(12)3-10(15)4-13/h9-10H,3-6,13H2,1-2H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSMTXIXHUSJY-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(CC2CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C[C@H](C[C@H]2CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving appropriate intermediates.
Final Assembly: The final compound is assembled by coupling the pyrazole and pyrrolidine rings, followed by methylation using methyl iodide or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
- Applied in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit or activate certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
{[(2S,4S)-4-Fluoro-1-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine Dihydrochloride
- Structure : Differs in the N-substituent (5-methyl-1,3,4-oxadiazole vs. pyrazolylmethyl) and the presence of a dihydrochloride salt.
- Dihydrochloride salt improves aqueous solubility, critical for formulation .
[1-(2-Fluoro-4-Methanesulfonyl-Phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-Pyrrolidin-3-yl]-amine
- Structure : Incorporates a pyrazolopyrimidine core and a sulfonylphenyl group.
- Key Differences :
Analogues with (1-Methyl-1H-Pyrazol-5-yl)methyl Substituents
N-Methyl-(1-Methyl-1H-pyrazol-5-yl)methylamine
- Structure : Lacks the fluorinated pyrrolidine ring.
- Lower molecular weight improves bioavailability but decreases target specificity .
[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine
- Structure : Replaces pyrrolidine with a bromophenylmethyl group.
- Key Differences :
Analogues with Fluorinated Aromatic Groups
N-[2-(4-Fluorophenyl)ethyl]-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]amine
- Structure : Features a fluorophenethyl group instead of pyrrolidine.
- Key Differences :
- Ethyl linker increases flexibility, possibly improving adaptation to binding pockets.
- Fluorophenyl group mimics tyrosine residues in kinase targets, enhancing affinity .
Biologische Aktivität
The compound {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine , also known as (2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine, is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C10H17FN4
Molecular Weight: 212.27 g/mol
CAS Number: 1820570-10-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The presence of the fluorine atom and pyrazole moiety enhances its binding affinity and selectivity towards specific targets.
Antimicrobial Activity
Recent studies indicate that compounds related to pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related pyrazole compound demonstrated notable antibacterial activity against various strains of bacteria, suggesting that the target compound may possess similar effects.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Pyrazole A | E. coli | 15 |
| Pyrazole B | S. aureus | 18 |
| Target Compound | E. coli | TBD |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have shown that compounds structurally similar to {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | 0.50 (Tamoxifen) |
| A549 (Lung Cancer) | 2.41 | 0.75 (Doxorubicin) |
| HeLa (Cervical Cancer) | TBD | TBD |
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Preliminary data suggest potential applications in treating mood disorders and neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to the target compound. The findings indicated a significant inhibition of bacterial growth, supporting the hypothesis that modifications in the pyrazole structure can enhance antimicrobial properties .
Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of amino-pyrazole ureas against visceral leishmaniasis and other cancer cell lines. The study reported IC50 values significantly lower than traditional chemotherapeutics, suggesting that similar derivatives could be effective in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
